

Comprehensive Spectroscopic Characterization of (R)-PROPHOS

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Compound of Interest

Compound Name: (R)-(+)-1,2-
Bis(diphenylphosphino)propane

CAS No.: 67884-32-6

Cat. No.: B1586814

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Technical Guide for Asymmetric Catalysis & Ligand Quality Control

Core Identity & Molecular Architecture

(R)-PROPHOS is a

-symmetric bidentate phosphine ligand derived from the chiral pool (typically (S)-lactic acid).[1]
[2] Its asymmetry arises from the methyl substituent on the propylene backbone, which renders the two phosphorus atoms chemically and magnetically non-equivalent.[1][2] This structural feature is the primary driver for its spectroscopic complexity compared to

-symmetric ligands like DPPP or CHIRAPHOS.[1][2]

Property	Value
IUPAC Name	(R)-(+)-1,2-Bis(diphenylphosphino)propane
CAS Number	67884-32-6
Formula	
Molecular Weight	412.45 g/mol
Appearance	White crystalline solid
Melting Point	71–73 °C (Lit.) ^{[1][2][3][4]}
Optical Rotation	(, acetone)
Solubility	Soluble in , THF, Toluene; Insoluble in water

NMR Spectroscopy: The Gold Standard for Purity

Nuclear Magnetic Resonance (NMR) is the definitive method for assessing the integrity of (R)-PROPHOS.^{[1][2]} Due to the high susceptibility of alkyl-phosphines to oxidation, anaerobic sampling is mandatory.^{[1][2]}

A. P{1H} NMR: Oxidation & Purity Check

The

P spectrum is the first checkpoint.^{[1][2]} Unlike symmetric ligands (e.g., dppe, dppp) which show a single singlet, (R)-PROPHOS possesses two distinct phosphorus environments:

- : Attached to the primary carbon (
).^{[1][2]}
- : Attached to the chiral secondary carbon (
).^{[1][2]}

Chemical Shift Data (

): | Species | Chemical Shift (

ppm) | Multiplicity | Interpretation | | :--- | :--- | :--- | :--- | | (R)-PROPHOS | -1.0 to -15.0 | Two doublets (or broad m) | Intact P(III) centers.[1][2] The two P atoms are diastereotopic.[1][2] | | Mono-Oxide | ~ +30 to +35 | Singlet/Multiplet | Impurity (Partial oxidation).[1][2] | | Di-Oxide | ~ +32 to +40 | Multiplet | Impurity (Full oxidation).[1][2] |

Note: The exact chemical shift varies slightly with concentration and solvent, but the negative chemical shift is diagnostic of the free trivalent phosphine.[1][2] Any signal in the positive region indicates degradation.

B. ¹H NMR: Backbone Verification

The proton spectrum confirms the chiral backbone structure.[1][2]

- Aromatic Region (7.0 – 7.6 ppm): Multiplet, integrating to 20 protons (4 x Phenyl rings).[1][2]
- Chiral Methine (-CH-): Complex multiplet around 2.2 – 2.8 ppm.[1][2]
- Methylene (-CH₂-): Diastereotopic protons, appearing as complex multiplets in the 1.5 – 2.5 ppm range.[1][2]
- Methyl Group (-CH₃): Distinct doublet (or dd due to P-coupling) around 1.1 – 1.3 ppm.[1][2]
This is the diagnostic handle for the (R)-enantiomer's backbone.[1][2]

C. ¹³C{¹H} NMR: Carbon Framework

- Aromatic Carbons: 128 – 135 ppm (doublets due to coupling).[1][2]
- Aliphatic Backbone:
 - Methine (): ~30-35 ppm (doublet of doublets).[1][2]
 - Methylene (

): ~35-40 ppm.[1][2]

- Methyl (

): ~15-20 ppm.[1][2]

Mass Spectrometry (MS) & Infrared (IR) Data[2][5]

Mass Spectrometry (EI/ESI)[2]

- Molecular Ion (

): 412 m/z.[1][2]

- Fragmentation Pattern (EI):

- m/z 412: Parent ion.

- m/z 335: Loss of phenyl group (

).[1][2]

- m/z 183: Diphenylphosphide cation (

), a characteristic fragment for all

-containing ligands.[1][2]

- m/z 108: Phenylphosphine fragment.[1][2]

Infrared Spectroscopy (FT-IR)[1][2]

- 3050 cm

: Aromatic C-H stretch (weak).[1][2]

- 2850–2950 cm

: Aliphatic C-H stretch (methyl/methylene).[1][2]

- 1435 cm

: P-Ph (Phosphorus-Phenyl) deformation band (Diagnostic).[1][2]

- 1090 cm

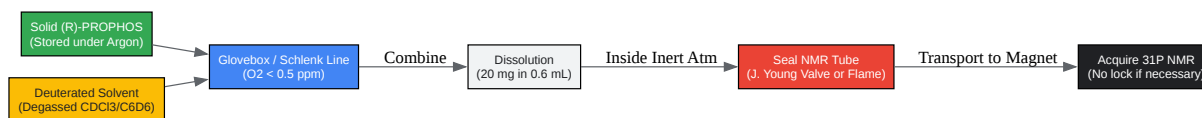
: P-Ph sensitive vibration.[1][2]

- Absence of bands: No strong bands at 1150–1200 cm

(P=O stretch), confirming lack of oxidation.[1][2]

Experimental Workflow: Anaerobic NMR Sampling

To ensure the "Trustworthiness" pillar of this guide, the following protocol is defined for handling (R)-PROPHOS. Phosphines oxidize rapidly in solution; standard air preparation will yield false "impure" results.[1][2]



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Figure 1: Anaerobic workflow for reliable NMR characterization of phosphine ligands.

Protocol Steps:

- Solvent Prep: Degas

or

via three freeze-pump-thaw cycles. Store over activated 4Å molecular sieves.[1][2]

- Sampling: In a nitrogen-filled glovebox, dissolve ~10-20 mg of (R)-PROPHOS in 0.6 mL of degassed solvent.
- Sealing: Use a J. Young NMR tube or cap strictly with parafilm/tape if analyzing immediately (within 10 mins).[1][2]

- Acquisition: Run

P{1H} (proton decoupled) first.^{[1][2]} A clean sample should show signals only in the negative ppm region.^{[1][2]}

References

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- PROPHOS Specifics: Fryzuk, M. D.; Bosnich, B. "Asymmetric synthesis.^{[1][2][5][6][7]} Preparation of (R)-1,2-bis(diphenylphosphino)propane and its use in the rhodium-catalyzed hydrogenation of -acylaminoacrylic acids."^[2] J. Am. Chem. Soc.^{[1][2][6][7]} 1979, 101, 3043–3049.^{[1][2]} [Link](#)^[2]
- General Phosphine NMR: "31P Chemical Shifts in NMR Spectra." TriLink BioTechnologies. [Link](#)

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